Cas no 488782-30-5 (4-(5-bromothiophen-2-yl)-1H-pyrazole)

4-(5-bromothiophen-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 4-(5-bromothiophen-2-yl)-1H-pyrazole
- EN300-1940497
- 488782-30-5
-
- インチ: 1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)
- InChIKey: NPYATRBSINRTPP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2C=NNC=2)S1
計算された属性
- せいみつぶんしりょう: 227.93568g/mol
- どういたいしつりょう: 227.93568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 56.9Ų
4-(5-bromothiophen-2-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940497-2.5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1940497-5.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 5g |
$4641.0 | 2023-05-31 | ||
Enamine | EN300-1940497-5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1940497-10g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1940497-1.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 1g |
$1599.0 | 2023-05-31 | ||
Enamine | EN300-1940497-1g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 1g |
$557.0 | 2023-09-17 | ||
Enamine | EN300-1940497-0.25g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1940497-10.0g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 10g |
$6882.0 | 2023-05-31 | ||
Enamine | EN300-1940497-0.5g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1940497-0.05g |
4-(5-bromothiophen-2-yl)-1H-pyrazole |
488782-30-5 | 0.05g |
$468.0 | 2023-09-17 |
4-(5-bromothiophen-2-yl)-1H-pyrazole 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
4-(5-bromothiophen-2-yl)-1H-pyrazoleに関する追加情報
4-(5-Bromothiophen-2-yl)-1H-pyrazole: A Comprehensive Overview
The compound with CAS No. 488782-30-5, commonly referred to as 4-(5-bromothiophen-2-yl)-1H-pyrazole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring with a bromothiophene substituent. The pyrazole core, a five-membered ring containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. The thiophene moiety, on the other hand, introduces additional electronic properties and enhances the compound's stability and reactivity.
Recent studies have highlighted the potential of 4-(5-bromothiophen-2-yl)-1H-pyrazole in various applications. For instance, researchers have explored its role as a building block in the synthesis of advanced materials, such as organic semiconductors and optoelectronic devices. The bromine substituent on the thiophene ring plays a crucial role in modulating the electronic properties of the compound, making it suitable for applications in organic electronics. Additionally, the compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules, particularly in drug discovery.
One of the most promising areas of research involving 4-(5-bromothiophen-2-yl)-1H-pyrazole is its application in biomedical sciences. The compound has been shown to exhibit selective binding to certain proteins and enzymes, making it a valuable tool in drug design. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, the compound's unique electronic properties make it an ideal candidate for use in biosensors and diagnostic devices.
The synthesis of 4-(5-bromothiophen-2-yl)-1H-pyrazole involves a multi-step process that typically begins with the preparation of intermediate compounds such as bromothiophene derivatives. The reaction sequence often includes nucleophilic aromatic substitution or coupling reactions to introduce the pyrazole ring onto the thiophene backbone. Researchers have optimized these synthetic routes to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.
In terms of structural characterization, 4-(5-bromothiophen-2-yl)-1H-pyrazole has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies have provided detailed insights into its molecular geometry, electronic distribution, and vibrational modes. Such information is critical for understanding the compound's behavior in different chemical environments and for predicting its reactivity in various reactions.
The integration of pyrazole and thiophene moieties in this compound creates a unique combination of properties that make it highly versatile. For example, the pyrazole ring contributes to hydrogen bonding capabilities and nucleophilic activity, while the thiophene ring enhances conjugation and electron delocalization. This dual functionality makes 4-(5-bromothiophen-2-yl)-1H-pyrazole an attractive candidate for use in both academic research and industrial applications.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Scientists are exploring its potential as a component in advanced materials such as conductive polymers and perovskite solar cells. Additionally, efforts are being made to investigate its role in bio-inspired systems and green chemistry processes. The compound's ability to participate in various chemical transformations without generating harmful byproducts makes it an eco-friendly choice for sustainable chemical synthesis.
In conclusion, 4-(5-bromothiophen-2-yl)-1H-pyrazole (CAS No. 488782-30-5) stands out as a versatile and multifunctional compound with significant potential across diverse fields. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing modern chemistry and materials science.
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